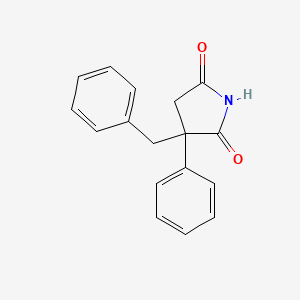

3-Benzyl-3-phenylpyrrolidine-2,5-dione

Beschreibung

Historical Perspectives and Evolution of Pyrrolidine-2,5-dione Chemistry

The history of pyrrolidine-2,5-dione, or succinimide (B58015), dates back to early organic chemistry. The parent compound, succinimide, can be prepared through the thermal decomposition of ammonium (B1175870) succinate. wikipedia.org This process involves heating ammonium succinate, leading to the evolution of ammonia (B1221849) and water, and subsequent distillation to yield the crude succinimide, which can then be purified by crystallization. orgsyn.org

The evolution of pyrrolidine-2,5-dione chemistry has been significantly driven by its applications in medicinal chemistry. Early research into its derivatives led to the discovery of their potent biological activities. Notably, several succinimide derivatives were developed as anticonvulsant drugs, including phensuximide, methsuximide, and ethosuximide (B1671622). wikipedia.orgresearchgate.net This marked a pivotal point, establishing the pyrrolidine-2,5-dione ring as a "privileged scaffold" in the development of new therapeutic agents. Modern synthetic methods have continued to evolve, providing more efficient and environmentally benign routes to these compounds. For instance, methods using manganese pincer complexes for the dehydrogenative coupling of diols and amines, and Lewis acid-catalyzed solvent-free preparations, have been developed. organic-chemistry.org

Significance of Pyrrolidine-2,5-diones as a Versatile Heterocyclic Scaffold in Academic Research

The pyrrolidine-2,5-dione scaffold is of profound significance in academic and industrial research due to its versatile chemical nature and broad spectrum of biological activities. researchgate.net This five-membered ring system is a common feature in molecules designed for various therapeutic purposes. nih.govresearchgate.netdntb.gov.ua The structural characteristics of the scaffold, such as its sp3-hybridized carbons and the non-planarity of the ring, allow for the exploration of three-dimensional chemical space, which is advantageous in drug design. nih.govresearchgate.netdntb.gov.uanih.govunipa.it

The versatility of the pyrrolidine-2,5-dione core is demonstrated by the diverse pharmacological activities exhibited by its derivatives. These include:

Anticonvulsant Activity: As mentioned, this is one of the most well-established activities of this class of compounds. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the ring strongly influence the anticonvulsant effects. nih.gov

Anti-inflammatory Activity: Researchers have synthesized N-substituted pyrrolidine-2,5-dione derivatives that act as multitarget anti-inflammatory agents, showing inhibitory effects on enzymes like cyclooxygenase (COX) and 5-lipoxygenase. ebi.ac.uk

Antimicrobial and Antiviral Activity: Certain derivatives have been investigated for their potential to inhibit the growth of microorganisms, such as Mycobacterium tuberculosis. nih.gov Others have shown antiviral properties.

Enzyme Inhibition: The scaffold serves as a basis for designing inhibitors for various enzymes, including indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. google.com

The ability to readily functionalize the pyrrolidine-2,5-dione ring at the nitrogen atom and at the 3-position makes it a valuable building block in organic synthesis for creating libraries of compounds for biological screening. researchgate.netresearchgate.netnih.gov

Positioning of 3-Benzyl-3-phenylpyrrolidine-2,5-dione within the Pyrrolidine-2,5-dione Chemical Space

This compound is a specific derivative that exemplifies the structural and functional characteristics of its chemical class. It features a pyrrolidine-2,5-dione core with both a benzyl (B1604629) and a phenyl group attached to the same carbon atom at the 3-position. This dual aromatic substitution significantly influences its physicochemical properties, such as increasing its lipophilicity.

One common synthetic route to this compound involves the condensation of benzylamine (B48309) and phenylacetic acid with maleic anhydride, followed by cyclization. It is also recognized as a pharmacologically relevant metabolite of the antiepileptic drug phensuximide, contributing to its anticonvulsant profile. The presence of the bulky benzyl and phenyl groups at the 3-position is a key structural feature that is explored in the design of new derivatives with potentially enhanced biological activities. nih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂ uni.lu |

| Monoisotopic Mass | 265.1103 Da uni.lu |

| Appearance | Solid |

| Predicted XlogP | 2.3 uni.lu |

| Synthesis Method | Condensation of benzylamine and phenylacetic acid with maleic anhydride, followed by cyclization. |

| Biological Relevance | Metabolite of phensuximide; exhibits anticonvulsant properties. |

This table provides predicted and known data for this compound.

The structural comparison with other analogs reveals the importance of the substituents at the 3-position. For example, replacing the benzyl and phenyl groups with other moieties can lead to different biological activities, such as antiviral or enhanced anti-inflammatory effects.

| Compound | Core Structure | Substituents at 3-Position | Key Reported Feature |

| This compound | Pyrrolidine-2,5-dione | Benzyl, Phenyl | Anticonvulsant activity. |

| (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione | Piperazine-2,5-dione | Benzylidene | Antiviral activity. |

| 3-(4'-Aminophenyl)-1-pentylpyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 4'-Aminophenyl | May improve solubility or receptor binding. |

This interactive table allows for a comparison of this compound with structurally related compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-15-12-17(16(20)18-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJQHKLYKVLHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C1(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 3 Benzyl 3 Phenylpyrrolidine 2,5 Dione

Fundamental Chemical Transformations

The reactivity of the succinimide (B58015) moiety allows for a range of fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution, which can alter the core structure and introduce new functionalities.

The pyrrolidine-2,5-dione ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the ring. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can lead to the oxidation of the carbon framework, resulting in the formation of dicarboxylic acids or other cleavage products. The specific outcome depends heavily on the reaction conditions and the substitution pattern of the succinimide ring.

The presence of the benzyl (B1604629) group in 3-benzyl-3-phenylpyrrolidine-2,5-dione introduces an additional site susceptible to oxidation. Under certain conditions, the benzylic methylene (B1212753) bridge could be oxidized to a carbonyl group, yielding a benzoyl derivative. However, forcing conditions required for such transformations may also lead to the degradation of the succinimide ring itself.

The reduction of the carbonyl groups within the pyrrolidine-2,5-dione core is a common strategy for generating structural diversity. The choice of reducing agent is critical as it determines the extent of reduction.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing both amide carbonyls of the succinimide ring. masterorganicchemistry.comyoutube.com This reaction typically yields the corresponding pyrrolidine (B122466), in this case, 3-benzyl-3-phenylpyrrolidine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbons. libretexts.org For cyclic imides, refluxing in a solvent like tetrahydrofuran (B95107) (THF) with LiAlH₄ generally leads to the fully reduced amine. reddit.com The reaction proceeds through intermediate species, and controlling the conditions (e.g., temperature) can sometimes allow for the isolation of partially reduced products like lactams, though this can be challenging. reddit.com

Table 1: Reduction of Pyrrolidine-2,5-dione Derivatives

| Reagent | Substrate | Product(s) | Conditions | Citation(s) |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Cyclic Imides (general) | Fully reduced pyrrolidine (amine) | Refluxing THF | masterorganicchemistry.comreddit.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | Standard | youtube.comlibretexts.org |

| Sodium Borohydride (NaBH₄) | Cyclic Imides (general) | No reaction (typically) | Standard (e.g., MeOH, EtOH) | masterorganicchemistry.comcommonorganicchemistry.com |

This table provides a general overview of reagent reactivity. Specific outcomes can vary based on the full molecular structure and reaction conditions.

The electrophilic nature of the carbonyl carbons in the pyrrolidine-2,5-dione ring makes them susceptible to nucleophilic attack. This can lead to ring-opening reactions, a common transformation for succinimides. clockss.org The reaction is facilitated by the stability of the resulting amide-acid or diamide (B1670390) product.

Strong nucleophiles, such as amines and hydroxide (B78521) ions, readily attack one of the carbonyl groups. clockss.org For example, reaction with an amine (aminolysis) under mild conditions typically results in the selective opening of the succinimide ring to form a diamide derivative. clockss.org Similarly, hydrolysis with a base like sodium hydroxide leads to the formation of a succinamic acid derivative. researchgate.net The regioselectivity of the attack can sometimes be influenced by steric hindrance around one of the carbonyl groups. In this compound, both carbonyls are electronically similar, but the C3-substituents may exert some steric influence.

The nitrogen atom of the succinimide ring can also undergo substitution, which is discussed in the following section.

Synthesis of Analogues and Structural Modifications

The this compound scaffold serves as a valuable starting point for the synthesis of a wide range of analogues. Modifications are typically targeted at the N1 position or the C3/C4 positions of the pyrrolidine ring to explore structure-activity relationships for various biological targets.

The acidic proton on the succinimide nitrogen provides a convenient handle for introducing a variety of substituents. Deprotonation with a suitable base followed by reaction with an electrophile allows for the synthesis of N-alkyl, N-aryl, or other N-substituted derivatives.

A particularly noteworthy strategy is the synthesis of N-Mannich bases. This reaction, known as the Mannich reaction, involves the aminoalkylation of the acidic N-H proton. For pyrrolidine-2,5-diones, this is typically achieved by reacting the parent succinimide with formaldehyde (B43269) and a primary or secondary amine. nih.govnih.gov This three-component reaction introduces an aminomethyl group at the N1 position of the pyrrolidine-2,5-dione ring.

Research has demonstrated the successful synthesis of N-Mannich bases derived from 3-benzyl-pyrrolidine-2,5-dione. nih.gov These syntheses create a diverse library of compounds by varying the amine component used in the reaction, introducing fragments like piperazine (B1678402) or morpholine. nih.govnih.gov

Table 2: Synthesis of N-Mannich Bases from Substituted Pyrrolidine-2,5-diones

| Pyrrolidine-2,5-dione Precursor | Amine Component | Reagent | Product Type | Citation(s) |

|---|---|---|---|---|

| 3-Benzyl-pyrrolidine-2,5-dione | Various secondary amines (e.g., 4-methylpiperazine) | Formaldehyde | N-[{(amine)-yl}-methyl]-3-benzyl-pyrrolidine-2,5-dione | nih.gov |

| 3-Monosubstituted Pyrrolidine-2,5-diones | Various secondary amines | Formaldehyde | N-Mannich Bases | nih.gov |

Altering the substituents at the carbon atoms of the pyrrolidine ring is a key strategy for developing new analogues. For the this compound scaffold, this primarily involves modifying or replacing the benzyl and phenyl groups at the C3 position.

The synthesis of such analogues often starts from differently substituted precursors rather than by direct modification of the existing this compound, due to the chemical inertness of the C-C and C-H bonds of the benzyl and phenyl groups. Synthetic routes to pyrrolidine-2,5-dione derivatives often involve the cyclization of corresponding succinic acid derivatives with an amine or ammonia (B1221849). nih.govmdpi.com For example, reacting a 2-substituted-2-phenylsuccinic acid with an amine would yield a 3-substituted-3-phenylpyrrolidine-2,5-dione.

Studies have explored a wide range of substituents at the C3 position to investigate their influence on biological activity. nih.govmdpi.com For instance, replacing the benzyl group with other alkyl or aryl groups, or introducing substituents onto the phenyl ring, has been a common approach in medicinal chemistry to create libraries of compounds for screening. mdpi.comnih.gov The stereochemistry at the C3 position is also a critical factor, as the spatial arrangement of substituents can significantly impact biological interactions. unipa.it

Formation of Fused and Spirocyclic Systems Incorporating Pyrrolidine-2,5-diones

The construction of fused and spirocyclic systems from pyrrolidine-2,5-dione scaffolds is a significant area of synthetic chemistry, leading to the generation of structurally complex molecules with potential biological activities. While direct examples involving this compound are scarce, the principles can be illustrated through reactions of closely related analogs, primarily those that can be converted into reactive intermediates such as azomethine ylides or participate in cycloaddition reactions.

One of the most powerful methods for constructing pyrrolidine-containing ring systems is the 1,3-dipolar cycloaddition reaction of an azomethine ylide with a dipolarophile. Although this compound itself is not an azomethine ylide precursor, derivatives of related succinimides are commonly used for this purpose. For instance, N-substituted maleimides are excellent dipolarophiles in reactions with azomethine ylides generated from the decarboxylative condensation of isatins and α-amino acids. This approach leads to the formation of complex dispirooxindole systems, where a pyrrolidine ring is spiro-fused to both an oxindole (B195798) and a succinimide ring. nih.gov

A plausible, albeit undocumented, strategy to form a fused system from this compound could involve the functionalization of the benzyl or phenyl ring with a group capable of intramolecular cyclization onto the succinimide ring or an adjacent position. For example, introduction of a nucleophilic group on the phenyl ring could potentially lead to a cyclization reaction.

Spirocyclic pyrrolidines are also accessible through the reaction of exocyclic alkenes with in-situ generated azomethine ylides. nih.gov While this compound lacks the requisite exocyclic double bond, it is conceivable that a synthetic route could be devised to introduce one, for example, through a multi-step process involving functionalization of the benzyl group.

Research on related compounds, such as 3-benzylidene succinimides, demonstrates the utility of the pyrrolidine-2,5-dione scaffold in constructing spirocyclic systems. These compounds readily undergo [3+2] cycloaddition reactions with nitrile imines to yield spiro-pyrazoline-pyrrolidinone derivatives. researchgate.net This highlights the importance of the exocyclic double bond for such transformations.

The synthesis of spiro[pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole] has been achieved via a multicomponent 1,3-dipolar cycloaddition, showcasing the versatility of the pyrrolidine-forming reaction in creating complex spiro-fused systems. ua.es

While the direct conversion of this compound to fused or spirocyclic systems remains a synthetic challenge due to the lack of a reactive handle for cyclization, the broader field of pyrrolidine chemistry offers a variety of powerful methods that could potentially be adapted for this purpose through innovative synthetic design.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyrrolidine-2,5-diones

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Benzyl-3-phenylpyrrolidine-2,5-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of the compound's complex structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the benzyl (B1604629) and phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The methylene (B1212753) protons (CH₂) of the benzyl group would present a distinct signal, as would the methylene protons of the pyrrolidine (B122466) ring. The single proton attached to the nitrogen (N-H) of the imide group would appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. It will show distinct signals for the two carbonyl carbons (C=O) of the dione (B5365651) ring, typically in the range of 175-185 ppm. acs.org The quaternary carbon at the 3-position, bonded to both the benzyl and phenyl groups, would also have a characteristic chemical shift. Signals corresponding to the carbons of the phenyl and benzyl groups, as well as the methylene carbons of the pyrrolidine and benzyl moieties, would be observed in their expected regions. For instance, in the related compound 3-phenylpyrrolidine-2,5-dione, the carbonyl carbons appear around 175-178 ppm. rsc.org

Detailed 2D NMR experiments, such as HSQC and HMBC, can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. jst-ud.vn

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on characteristic values for similar pyrrolidine-2,5-dione structures.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2, C5 (C=O) | - | ~176.0 |

| C3 | - | Quaternary C signal |

| C4 (CH₂) | ~2.9 | ~37.0 |

| Benzyl CH₂ | ~3.5 | ~45.0 |

| Aromatic C-H | ~7.2 - 7.5 (multiplet) | ~127.0 - 138.0 |

| Aromatic C (quaternary) | - | ~135.0 - 140.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Pyrrolidine-2,5-diones

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₇H₁₅NO₂).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyrrolidine-2,5-dione (succinimide) derivatives, fragmentation often occurs via the cleavage of the succinimide (B58015) ring. nih.govacs.org Key fragmentation pathways for this compound would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the phenyl group (C₆H₅, 77 Da) from the molecular ion. The stability of the resulting benzyl and tropylium (B1234903) cations often makes these corresponding peaks significant in the spectrum. Further fragmentation of the pyrrolidine-2,5-dione ring can also be observed. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₅NO₂) This table outlines expected key ions in the mass spectrum.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₇H₁₆NO₂]⁺ | 266.12 | Molecular ion peak (ESI) |

| [M]⁺˙ | [C₁₇H₁₅NO₂]⁺˙ | 265.11 | Molecular ion peak (EI) |

| [M-C₇H₇]⁺ | [C₁₀H₈NO₂]⁺ | 174.06 | Loss of benzyl group |

| [M-C₆H₅]⁺ | [C₁₁H₁₀NO₂]⁺ | 188.07 | Loss of phenyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the imide group.

The most prominent features in the IR spectrum would be the strong stretching vibrations of the two carbonyl (C=O) groups of the pyrrolidine-2,5-dione ring. Asymmetric and symmetric stretching modes of the imide C=O groups typically appear as two distinct bands in the region of 1700-1790 cm⁻¹. ijcps.orgmdpi.com The N-H stretching vibration of the imide group is expected to produce a broad band around 3200 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings and the CH₂ groups will be visible around 2800-3100 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected absorption bands based on known data for succinimide derivatives.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Imide) | Stretch | ~3200 |

| C-H (Aromatic) | Stretch | ~3030-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

| C=O (Imide) | Asymmetric Stretch | ~1770-1790 |

| C=O (Imide) | Symmetric Stretch | ~1700-1720 |

X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For a chiral compound like this compound, XRD can be used to establish its absolute configuration (R or S) if a suitable single crystal is obtained and anomalous dispersion is measured. The analysis provides exact bond lengths, bond angles, and torsion angles, revealing the conformation of the pyrrolidine ring and the spatial orientation of the benzyl and phenyl substituents. scichemj.orgresearchgate.net The pyrrolidine ring in such structures often adopts an envelope or twisted conformation. scichemj.org Furthermore, XRD analysis reveals intermolecular interactions, such as hydrogen bonding involving the imide N-H and C=O groups, which dictate the crystal packing. mdpi.com

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Analysis

Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for analyzing its stereochemical properties in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental data with theoretical calculations or with spectra of known related compounds. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the electronic transitions and the three-dimensional structure of the molecule, providing crucial stereochemical information that complements data from XRD. nih.govrsc.org

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of the synthesized this compound and for the assessment of its purity. Column chromatography using silica (B1680970) gel is a standard method for purification following a chemical synthesis. jst-ud.vn

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound with high accuracy. beilstein-journals.orgmdpi.com By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp peak corresponding to the compound can be obtained, and its purity can be quantified by integrating the peak area. For chiral compounds, chiral HPLC is a powerful technique used to separate the two enantiomers (R and S). This is crucial for isolating a single enantiomer or for determining the enantiomeric excess (ee) of a sample. nih.gov

Computational and Theoretical Studies on 3 Benzyl 3 Phenylpyrrolidine 2,5 Dione and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of molecules. These methods have been applied to the pyrrolidine-2,5-dione scaffold to understand its electronic structure, reactivity, and conformational landscape.

Electronic Structure and Reactivity Predictions for Pyrrolidine-2,5-diones

The electronic character of pyrrolidine-2,5-dione derivatives is fundamental to their reactivity and biological function. Quantum chemical studies on analogues such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones have provided valuable insights into their electronic properties. ache-pub.org.rs These studies often involve the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.netyoutube.com

For the pyrrolidine-2,5-dione scaffold, the distribution of electron density and the locations of the HOMO and LUMO are significantly influenced by the substituents at the C3 position. In the case of 3-benzyl-3-phenylpyrrolidine-2,5-dione, the phenyl and benzyl (B1604629) groups are expected to have a considerable impact on the electronic distribution. DFT calculations can predict regions of high or low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively.

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): The resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters, when calculated for this compound and its analogues, can predict their reactivity in various chemical transformations and their potential to interact with biological macromolecules.

Conformational Analysis and Molecular Geometry Investigations

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Computational methods are employed to explore the conformational space of this compound, identifying the most stable geometries. The pyrrolidine (B122466) ring itself is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The bulky benzyl and phenyl substituents at the C3 position will significantly influence the preferred conformation of the five-membered ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon the foundation of quantum chemical calculations to explore the interactions of molecules with their environment, particularly with biological targets. These techniques are central to modern drug discovery and design.

Prediction of Binding Interactions with Biological Targets (e.g., Enzyme Active Sites, Receptors)

The pyrrolidine-2,5-dione scaffold is a common feature in molecules with anticonvulsant properties. nih.govnih.gov Molecular docking studies are frequently used to predict how these compounds might bind to the active sites of relevant enzymes or receptors, such as voltage-gated sodium and calcium channels, which are implicated in epilepsy. mdpi.comnih.gov

For this compound, docking simulations would involve placing the molecule into the binding pocket of a target protein and calculating the binding affinity based on various scoring functions. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target. The phenyl and benzyl groups of the molecule are particularly well-suited for engaging in hydrophobic and aromatic interactions within a protein's binding site.

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding mode and the flexibility of both the ligand and the protein.

Ligand Design and Pharmacophore Modeling Based on Pyrrolidine-2,5-dione Scaffolds

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. For the pyrrolidine-2,5-dione class of compounds, which have shown promise as anticonvulsant and antinociceptive agents, pharmacophore models can be developed based on the structures of known active molecules. nih.govmdpi.com

These models typically include features such as:

Hydrogen bond donors and acceptors (e.g., the carbonyl groups of the dione).

Hydrophobic/aromatic centers (e.g., the phenyl and benzyl groups).

The relative spatial arrangement of these features.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. This approach has been successfully used in the design of hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with other pharmacophoric fragments to enhance activity and selectivity. mdpi.com The design of new analogues of this compound can be guided by these pharmacophore models to optimize their potential as therapeutic agents.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a detailed, step-by-step understanding of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

The synthesis of 3,3-disubstituted pyrrolidine-2,5-diones can proceed through various pathways. Computational studies have been employed to investigate the mechanisms of related reactions, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.orgnih.gov These studies often map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products.

For the synthesis of this compound, computational methods could be used to explore the mechanism of key steps, such as the Michael addition to a maleimide (B117702) precursor. By calculating the activation barriers for different possible pathways, it is possible to predict the most likely reaction mechanism and identify potential side reactions. This understanding can guide the choice of reagents, catalysts, and reaction conditions to improve the yield and purity of the desired product. For instance, DFT calculations can determine whether a reaction is under kinetic or thermodynamic control, which has significant practical implications for its execution in the laboratory. beilstein-journals.orgnih.gov

Structure-Reactivity and Structure-Interaction Relationship Studies (Theoretical)

Computational and theoretical studies have been instrumental in elucidating the structural determinants of the biological activity of this compound and its analogues. Through methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, researchers have developed models that correlate the molecular features of these compounds with their anticonvulsant effects and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies on succinimide (B58015) derivatives, a class to which this compound belongs, have provided significant insights into the structural requirements for anticonvulsant activity. These models are mathematical representations that relate the chemical structure of a compound to its biological activity.

A key thesis in this area involved the development of QSAR models to predict the anticonvulsant activity of a wide range of succinimide analogues. globethesis.com This research highlighted that molecular size, hydrophobicity, and hydrogen bonding capability are critical predictors of activity. globethesis.com An extensive virtual library of succinimide analogues was screened using these QSAR models, which helped to identify the structural characteristics that enhance bioactivity. globethesis.com The study underscored the importance of the pyrrolidine-2,5-dione core as a crucial pharmacophoric element for anticonvulsant action. researchgate.net

Further research has consistently shown that the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature of the substituents at both the imide nitrogen (N-1) and the C-3 position of the heterocyclic ring. researchgate.net For instance, the presence of electron-withdrawing groups on a phenyl substituent at the C-3 position has been found to be favorable for activity. nih.gov

The following table summarizes the general structure-activity relationships for anticonvulsant activity derived from various studies on pyrrolidine-2,5-dione analogues.

| Position of Substitution | Substituent Type | Influence on Anticonvulsant Activity | References |

| C-3 | Aromatic (e.g., Phenyl) | Generally essential for activity. | nih.gov |

| Electron-withdrawing groups on the phenyl ring | Often enhances activity. | nih.gov | |

| Alkyl groups | Activity varies with size and branching. | nih.gov | |

| Thiophene ring | Can confer potent, broad-spectrum activity. | nih.govmdpi.com | |

| N-1 | Alkylamine/(aryl) fragment | Modulates activity and spectrum. | nih.gov |

| Acetamide moiety | May broaden the spectrum of anticonvulsant activity. | mdpi.com | |

| Phenylamino group | Can result in potent activity in specific seizure models. | nih.gov |

Pharmacophore Modeling and Structure-Interaction Relationships

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyrrolidine-2,5-dione derivatives, a well-defined pharmacophore for anticonvulsant activity has been established. researchgate.net This model typically includes a nitrogen-containing heterocyclic system, such as the pyrrolidine-2,5-dione ring, with at least one carbonyl group, and specific placements for hydrophobic and hydrogen-bonding features. researchgate.net

The pyrrolidine-2,5-dione ring itself is considered a primary pharmacophore, present in both older antiepileptic drugs like ethosuximide (B1671622) and newer agents. nih.govresearchgate.net The interaction of this core with biological targets is crucial for the observed anticonvulsant effects. In vitro studies have suggested that a plausible mechanism of action for many of these compounds is the modulation of neuronal voltage-sensitive sodium and/or L-type calcium channels. nih.govnih.gov

More recent and specific computational studies have provided a deeper understanding of these interactions at a molecular level. For example, molecular docking studies on a novel pyrrolidine-2,5-dione derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which acts as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), have revealed key interactions. acs.org These computational models show that the activity is stabilized by:

A cation-π interaction between the benzene (B151609) ring of the compound and specific amino acid residues (K299/R476) in the binding site. acs.org

Strong hydrophobic interactions with several other residues (M83, I93, L295, I442, and P443). acs.org

Hydrogen bonds forming between the pyrrolidine-2,5-dione ring and residues K90 and D238. acs.org

The following table details the key pharmacophoric features and their proposed interactions with biological targets for pyrrolidine-2,5-dione based anticonvulsants.

| Pharmacophoric Feature | Proposed Interaction | Biological Target(s) | References |

| Pyrrolidine-2,5-dione Ring | Hydrogen bonding, core structural anchor. | Voltage-gated Na+/Ca2+ channels, EAAT2. | nih.govresearchgate.netnih.govacs.org |

| Aromatic Ring (at C-3) | Hydrophobic interactions, cation-π interactions. | Voltage-gated Na+ channels, EAAT2. | acs.org |

| Substituent at N-1 | Modulates binding affinity and selectivity. | Various, influences overall drug profile. | researchgate.netnih.gov |

| Carbonyl Groups | Hydrogen bond acceptors. | Amino acid residues in the binding pocket. | researchgate.netacs.org |

These theoretical studies, by integrating QSAR, pharmacophore modeling, and molecular docking, provide a robust framework for understanding the structure-reactivity and structure-interaction relationships of this compound and its analogues. This knowledge is crucial for the rational design of new, more potent, and safer anticonvulsant agents. nih.gov

Mechanistic Investigations of Reactions Involving 3 Benzyl 3 Phenylpyrrolidine 2,5 Dione

Elucidation of Reaction Pathways and Transition States

The formation of the 3-substituted pyrrolidine-2,5-dione scaffold can be achieved through various synthetic routes, with the chosen pathway dictating the relevant transition states and potential for stereocontrol.

One common and powerful method for constructing such frameworks is the 1,3-dipolar cycloaddition . In this approach, an azomethine ylide is generated in situ and reacts with a dipolarophile. For instance, the reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones with azomethine ylides generated from cyclic diketones and amino acids proceeds via a [3+2] cycloaddition pathway. mdpi.com This type of reaction is known for its high regio- and diastereoselectivity. researchgate.net A plausible mechanism, by analogy, for a precursor to 3-benzyl-3-phenylpyrrolidine-2,5-dione would involve the concerted or stepwise addition of the ylide to an activated alkene. The transition state geometry would be critical in determining the stereochemical outcome of the final product.

Computational studies, such as Density Functional Theory (DFT) calculations , have been instrumental in elucidating the intricacies of similar reaction pathways. For example, the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine to form a substituted pyrrolidine-2,3-dione (B1313883) was shown to proceed favorably through a pathway with the lowest activation energy (ΔG#). jocpr.combeilstein-journals.org These calculations can model the potential energy surface, identifying the most stable transition states and intermediates. Such studies often reveal that kinetic selectivity, governed by the height of the energy barrier of the transition state, is more significant than thermodynamic selectivity in determining the major product. jocpr.combeilstein-journals.org

Another potential pathway for the formation of related structures involves the reductive isomerization of a precursor molecule. For example, the reduction of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione using iron in acetic acid leads to a cyclized product. jocpr.com The proposed mechanism involves the reduction of the nitro group to an amine, followed by isomerization of the exocyclic double bond, which brings the amino group in proximity to an imide carbonyl for a subsequent intramolecular nucleophilic attack. jocpr.com This highlights how the reaction pathway can involve a cascade of distinct mechanistic steps.

The table below summarizes plausible reaction pathways for the formation of the this compound scaffold based on analogous systems.

| Reaction Type | Precursors | Key Mechanistic Features |

| [3+2] Cycloaddition | Azomethine ylide, (E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione | Concerted or stepwise cycloaddition, high stereoselectivity governed by transition state geometry. mdpi.comresearchgate.net |

| Michael Addition | Phenylsuccinimide, Benzyl (B1604629) halide | Enolate formation followed by nucleophilic attack on the electrophilic benzyl source. |

| Reductive Cyclization | (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione analogue | Reduction of nitro group, double bond isomerization, intramolecular cyclization. jocpr.com |

Kinetic Studies and Reaction Rate Analysis for Pyrrolidine-2,5-dione Formation

In multi-component reactions, such as the [3+2] cycloaddition, the reaction rate can be influenced by the concentration of each component and the rate of formation of the reactive intermediate, such as the azomethine ylide. mdpi.com The choice of solvent can also play a significant role. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, changing the solvent from glacial acetic acid to ethanol (B145695) resulted in a dramatic increase in the yield of the desired product, suggesting a significant solvent effect on the reaction kinetics. beilstein-journals.org

The following table outlines key factors that would likely influence the reaction rate for the formation of this compound, based on analogous transformations.

| Factor | Influence on Reaction Rate |

| Reactant Concentration | Higher concentrations of reactants generally lead to an increased reaction rate, as per the principles of chemical kinetics. |

| Solvent Polarity | The polarity of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate. beilstein-journals.org |

| Catalyst | The presence of a catalyst, such as a chiral phosphine (B1218219) in allylic alkylations, can open up new, lower-energy reaction pathways, thus increasing the reaction rate and influencing stereoselectivity. researchgate.net |

| Temperature | Increasing the temperature typically increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging but provide definitive evidence for a proposed reaction mechanism. In the absence of such studies for this compound, we can infer the nature of likely intermediates from the mechanisms of similar reactions.

In the context of a Michael addition to form the target compound, a key intermediate would be the enolate of phenylsuccinimide. This nucleophilic intermediate would be generated by the deprotonation of the C-3 position of the pyrrolidine-2,5-dione ring by a suitable base. This enolate would then react with a benzyl electrophile. The structure and stability of this enolate intermediate would be crucial for the efficiency of the reaction.

For [3+2] cycloaddition reactions , the primary intermediate is the azomethine ylide . These 1,3-dipoles are typically generated in situ and are highly reactive. mdpi.com Their fleeting nature makes them difficult to isolate, but their presence is inferred from the structure of the final cycloadducts. The stereochemistry of the final product is often a direct reflection of the geometry of the azomethine ylide and the mode of its approach to the dipolarophile.

In reductive isomerization reactions , several intermediates are proposed. For the conversion of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione, the proposed intermediates include the corresponding amino-substituted compound , (E)-3-(2-aminobenzylidene)-1-phenylpyrrolidine-2,5-dione, and its isomer, (Z)-3-(2-aminobenzylidene)-1-phenylpyrrolidine-2,5-dione. jocpr.com The (Z)-isomer is the key intermediate that undergoes the final intramolecular cyclization.

The table below details plausible intermediates in the synthesis of this compound.

| Reaction Pathway | Plausible Intermediate | Method of Characterization (in analogous systems) |

| Michael Addition | Enolate of phenylsuccinimide | Indirectly through product analysis; can be trapped or studied computationally. |

| [3+2] Cycloaddition | Azomethine ylide | Trapping experiments, spectroscopic studies at low temperatures, and inference from product stereochemistry. mdpi.com |

| Reductive Cyclization | Amino-substituted benzylidene pyrrolidine-2,5-dione | Isolation and spectroscopic analysis (NMR, IR) of stable intermediates. jocpr.com |

Role of Pyrrolidine 2,5 Diones As Key Scaffolds in Advanced Organic Synthesis

Utility as Synthetic Building Blocks for Complex Molecules

Pyrrolidine-2,5-diones are fundamental building blocks for creating more complex molecules. nih.gov The reactive carbonyl groups and the potential for substitution on the nitrogen and carbon atoms of the ring make this scaffold a versatile tool for synthetic chemists. This versatility has been demonstrated in the synthesis of a wide array of compounds, including pharmacologically relevant agents and natural product analogues. researchgate.netnih.gov

The core structure can be elaborated through various chemical transformations. For instance, derivatives can be prepared via condensation reactions of appropriately substituted succinic acids with amines. nih.gov The resulting pyrrolidine-2,5-dione can then serve as a precursor for further modifications. Research has shown that the substituents on the pyrrolidine (B122466) ring significantly influence the molecule's properties and reactivity. In the case of 3-benzyl-3-phenylpyrrolidine-2,5-dione, the dual aromatic groups at the C-3 position introduce significant steric bulk and lipophilicity, which can be leveraged in subsequent synthetic steps.

The application of pyrrolidine-2,5-dione derivatives extends to being precursors for various alkaloids and other nitrogen-containing heterocycles. nih.gov Their stable yet reactive nature allows them to be carried through multi-step syntheses, ultimately forming a key part of the final complex molecular structure.

| Precursor Type | Synthetic Transformation | Resulting Complex Molecule Class | Reference |

|---|---|---|---|

| 3-Aryl-pyrrolidine-2,5-diones | N-alkylation with arylpiperazines | Potent Anticonvulsant Agents | mdpi.com |

| (2S,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid | Conversion to chiral pyrrolidine-2,5-dione, followed by cyclization | Pyrrolo[2,1-a]isoquinoline (B1256269) Alkaloids (e.g., (+)-Crispine A) | nih.gov |

| Succinic acid derivatives | Condensation with amino acids | Benzhydryl-substituted pyrrolidine-2,5-dione-acetamides | nih.gov |

| 3-Substituted pyrrolidine-2,5-diones | N-Mannich base formation | Anticonvulsant N-Mannich bases | nih.gov |

Applications in the Construction of Diverse Heterocyclic Systems

The pyrrolidine-2,5-dione scaffold is instrumental in the synthesis of a wide range of other heterocyclic systems. nih.gov Its structure can be manipulated through ring-opening, cyclization, and condensation reactions to form fused or spirocyclic heterocyclic compounds.

One notable application is the construction of fused pyrazole (B372694) and isoxazole (B147169) rings. For example, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione can be converted into a bis-benzylidene derivative, which then undergoes cyclization with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to yield fused pyrazole and isoxazole systems, respectively. ijapbc.com Similarly, reactions with malononitrile (B47326) can lead to the formation of complex azo-fluorene derivatives. ijapbc.com

Furthermore, chiral pyrrolidine-2,5-diones derived from natural sources have been used to construct pharmacologically important skeletons that are otherwise difficult to synthesize. nih.gov These include the pyrrolo[2,1-a]isoquinoline and indolizino[8,7-b]indole ring systems, which are present in alkaloids with a broad spectrum of biological activities, such as anticancer, antiviral, and antimalarial properties. nih.gov The ability to use the pyrrolidine-2,5-dione as a template to build such intricate heterocyclic frameworks underscores its importance in synthetic chemistry. nih.govacs.org

| Pyrrolidine-2,5-dione Starting Material | Reagent/Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydrazine hydrate | Fused Pyrazole | ijapbc.com |

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydroxylamine hydrochloride | Fused Isoxazole | ijapbc.com |

| Chiral 3,4-disubstituted pyrrolidine-2,5-diones | Multi-step cyclization strategies | Pyrrolo[2,1-a]isoquinolines | nih.gov |

| Chiral 3,4-disubstituted pyrrolidine-2,5-diones | Multi-step cyclization strategies | Indolizino[8,7-b]indoles | nih.gov |

Development of Chiral Auxiliaries and Ligands Based on Pyrrolidine-2,5-diones

The stereochemistry of the pyrrolidine ring is a critical feature that medicinal chemists exploit. unipa.itnih.gov The non-planar, three-dimensional nature of the ring and the potential for multiple stereocenters make chiral pyrrolidine-2,5-diones valuable as chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis. nih.govrsc.org

Naturally occurring chiral molecules, such as hydroxycitric acid lactones, can be converted into chiral pyrrolidine-2,5-diones. nih.gov These chirons serve as versatile starting materials for stereocontrolled syntheses. nih.gov The absolute configuration of these scaffolds can be reliably determined using methods like single-crystal X-ray diffraction. nih.gov

Moreover, synthetic chiral pyrrolidine derivatives have been designed to act as highly effective organocatalysts. For example, chiral cis-2,5-disubstituted pyrrolidines have been synthesized and successfully applied in enantioselective Michael additions and [4+2] cycloaddition reactions, affording products with high yields and excellent enantioselectivity. acs.orgrsc.org The kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has also been achieved using chiral oxazaborolidine catalysts, demonstrating another avenue for accessing enantiopure compounds from this class. rsc.org These applications highlight the crucial role of the pyrrolidine-2,5-dione framework in advancing the field of asymmetric catalysis.

Future Research Directions and Outlook for 3 Benzyl 3 Phenylpyrrolidine 2,5 Dione Studies

Exploration of Novel and Efficient Synthetic Pathways

The development of innovative and efficient synthetic methodologies is crucial for advancing the study of 3-benzyl-3-phenylpyrrolidine-2,5-dione and its derivatives. Future research in this area is expected to concentrate on strategies that offer improved yields, enhanced stereoselectivity, and greater environmental compatibility.

A significant focus will be on the development of catalytic asymmetric syntheses to control the stereochemistry at the C3 position, which is critical for biological activity. The use of chiral catalysts, such as organocatalysts or metal complexes, in reactions like 1,3-dipolar cycloadditions of azomethine ylides can provide access to specific stereoisomers of pyrrolidines. rsc.org For instance, cooperative catalysis involving Rh₂(OAc)₄ and a chiral phosphoric acid has been successfully employed for the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines to generate chiral 3,3-disubstituted succinimides. rsc.org The exploration of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts has also shown promise in achieving high enantioselectivity in cycloaddition reactions. rsc.orgacs.org

Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and the synthesis of succinimide (B58015) derivatives is no exception. Future pathways will likely emphasize the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst-free or metal-free reaction conditions. ijcps.orgresearchgate.netrsc.org For example, an operationally simple and eco-friendly approach for synthesizing functionalized succinimides involves a visible light-promoted radical cascade iodo-sulfonylation of aza-1,6-enynes in PEG-400. rsc.org Another green method describes the synthesis of N-substituted succinimides from succinic acid and primary amines in hot water, eliminating the need for organic solvents and catalysts. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (organocatalysts, metal complexes) | High enantioselectivity, access to specific stereoisomers |

| Green Synthesis | Use of eco-friendly solvents (water, PEG), catalyst-free/metal-free conditions | Reduced environmental impact, increased safety, sustainability |

| Multicomponent/Cascade Reactions | Formation of multiple bonds in a single step | Increased efficiency, atom economy, reduced waste |

| Biocatalysis | Use of enzymes (e.g., laccase) | High stereoselectivity, mild reaction conditions |

Advanced Computational Studies and Predictive Modeling of Reactivity and Interactions

Computational chemistry is set to play an increasingly pivotal role in the study of this compound, offering powerful tools to predict its reactivity, understand its interactions with biological targets, and guide the design of new derivatives.

Quantum chemical calculations , such as Density Functional Theory (DFT), will be employed to investigate the electronic structure, stability, and reactivity of the molecule. These methods can provide insights into reaction mechanisms, such as the [3+2] cycloaddition reactions used in the synthesis of related spiro-heterocycles, by analyzing the global electron density transfer and identifying the transition states. researchgate.net DFT calculations can also be used to predict spectroscopic properties and explore the conformational landscape of the molecule. acs.orgnih.gov

Molecular dynamics (MD) simulations will be crucial for understanding the dynamic behavior of this compound and its analogs in complex environments, such as in solution or when bound to a biological receptor. mdpi.com MD simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions, and explore conformational changes that may be important for biological activity. semanticscholar.orgnih.govrsc.org For instance, MD simulations have been used to study the binding modes of pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of the Cdk5/p25 complex, a target in Alzheimer's disease research. semanticscholar.org

The application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in chemical research that holds immense promise for accelerating the discovery and development of new compounds. nih.gov ML models can be trained on large datasets to predict various molecular properties, including reactivity, solubility, and biological activity. bath.ac.ukresearchgate.netnips.cccmu.edu This predictive capability can be used to screen virtual libraries of compounds, prioritize synthetic targets, and optimize molecular structures for desired properties, thereby reducing the time and cost associated with experimental studies.

| Computational Method | Application in this compound Research |

| Quantum Chemical Calculations (e.g., DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Investigation of dynamic behavior, conformational changes, and ligand-receptor interactions. |

| Machine Learning (ML) / AI | Prediction of reactivity, biological activity, and physicochemical properties; virtual screening of compound libraries. |

Development of Innovative Methodologies for Structural Diversification and Library Synthesis

To fully explore the therapeutic potential of the this compound scaffold, the development of methodologies for creating structurally diverse libraries of related compounds is essential. These libraries are invaluable for high-throughput screening and for establishing robust structure-activity relationships (SAR).

Combinatorial chemistry offers a powerful platform for the rapid generation of large numbers of compounds. uomustansiriyah.edu.iqnih.govwikipedia.orgfortunepublish.com This can be achieved through techniques like split-and-pool synthesis on solid supports, which allows for the creation of "one-bead-one-compound" libraries with immense diversity. nih.gov The application of solid-phase organic synthesis (SPOS) can simplify the purification process and is amenable to automation. fortunepublish.com

Diversity-oriented synthesis (DOS) is another key strategy that aims to generate collections of compounds with a high degree of structural complexity and diversity, often inspired by natural products. nih.govmdpi.com For the this compound scaffold, DOS approaches could involve the use of multicomponent reactions followed by various cyclization and functionalization steps to rapidly build molecular complexity.

The creation of these libraries will be closely linked to high-throughput screening (HTS) technologies to efficiently assess their biological activity. nih.govnih.govmdpi.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of "hit" compounds that can then be further optimized. Label-free screening methods, such as SAMDI (self-assembled monolayers for desorption/ionization) mass spectrometry, are becoming increasingly important as they can reduce the incidence of false positives and are applicable to a wide range of assays. nih.gov

| Library Synthesis Approach | Description | Key Advantages |

| Combinatorial Chemistry | Systematic and repetitive covalent linkage of building blocks to create large libraries. | Rapid generation of a large number of compounds for screening. |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally complex and diverse molecules, often inspired by natural products. | Exploration of a broader chemical space to identify novel scaffolds. |

| Parallel Synthesis | Synthesis of individual compounds in separate reaction vessels, often automated. | Well-characterized individual compounds, suitable for detailed SAR studies. |

Fundamental Investigations into Molecular Interactions and Their Chemical Basis

A deeper understanding of the fundamental molecular interactions that govern the behavior of this compound is critical for rational drug design. Future research will focus on detailed investigations of the non-covalent forces that dictate its binding to biological targets and its physicochemical properties.

The hydrogen bonding capabilities of the succinimide ring are a key feature that influences its interactions. srce.hr The two carbonyl groups can act as hydrogen bond acceptors, while the nitrogen atom, if unsubstituted, can act as a hydrogen bond donor. X-ray crystallography and computational studies will continue to be used to characterize the hydrogen bonding patterns of these compounds in the solid state and in complex with other molecules. srce.hrresearchgate.net Understanding these patterns is crucial as they often play a significant role in determining crystal packing and ligand-receptor binding.

The presence of the benzyl (B1604629) and phenyl groups at the C3 position introduces the potential for various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrophobic interactions. The interplay of these forces can significantly contribute to the binding affinity and selectivity of the molecule for its biological target. Detailed structural studies, in combination with computational analysis, will be necessary to dissect the contributions of these different interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Benzyl-3-phenylpyrrolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed: (1) cyclocondensation of substituted amines with maleic anhydride derivatives, followed by (2) benzylation under alkaline conditions. Key parameters include temperature (optimal range: 80–100°C for cyclocondensation) and solvent polarity (e.g., THF or DMF for benzylation). Yield improvements (up to 65–70%) are achieved via inert atmosphere (N₂/Ar) to prevent oxidation byproducts .

- Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to evaluate variables: temperature, solvent type, and catalyst concentration. Response surface methodology (RSM) can optimize interactions between variables .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Characterization Techniques :

- Single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and bond angles (mean C–C bond length: 1.54 Å; R-factor < 0.06) .

- NMR Spectroscopy : ¹³C NMR peaks at δ 175–180 ppm (carbonyl groups) and δ 125–140 ppm (aromatic protons). Discrepancies in splitting patterns may indicate impurities.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 308.14 (±0.01 Da).

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and intermediates in this compound derivatization?

- Methodology :

- Density Functional Theory (DFT) : Calculate activation energies (ΔG‡) for proposed intermediates. For example, the enolization step during cyclocondensation has a ΔG‡ of ~25 kcal/mol .

- Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to map potential energy surfaces. Couple with experimental validation (e.g., in situ IR spectroscopy) to confirm transition states .

- Data Integration : Combine quantum chemical calculations (Gaussian 16) with cheminformatics tools (RDKit) to screen substituent effects on reaction rates.

Q. How can contradictions in reported biological activity data for this compound analogs be resolved?

- Analysis Framework :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity). Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Structural-Activity Relationships (SAR) : Perform clustering analysis (e.g., PCA) on substituent electronic parameters (Hammett σ) and steric bulk (Taft Eₛ). Correlate with bioactivity outliers .

- Experimental Validation : Reproduce conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

Q. What advanced separation techniques are suitable for isolating enantiomers of this compound derivatives?

- Chromatographic Methods :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Retention time differences (Δt ≥ 2 min) indicate baseline separation .

- Supercritical Fluid Chromatography (SFC) : CO₂/ethanol co-solvent systems at 150 bar pressure enhance resolution for polar analogs.

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for cross-validation.

- Classification : Align research objectives with CRDC categories (e.g., RDF2050112 for reactor design or RDF2050104 for separation technologies) to ensure compliance with funding frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.